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molecular formula C14H17NO4 B8799910 Methyl 5-methoxy-2-(methoxymethyl)-1-methyl-1H-indole-3-carboxylate CAS No. 152593-18-5

Methyl 5-methoxy-2-(methoxymethyl)-1-methyl-1H-indole-3-carboxylate

Cat. No. B8799910
M. Wt: 263.29 g/mol
InChI Key: FJDWRODQFGUKPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05344938

Procedure details

24.7 g (100 mmol) of 5-methoxy-3-methoxycarbonyl-2-methoxymethyl -1-methylindole obtained in Example 2 or 4 was dissolved in 494 ml of methylene chloride and 27.4 ml of water, followed by the addition of 25.0 g (110 mmol) of DDQ and subsequent 8 hours of stirring at 30° C. The reaction mixture was filtered and the thus collected insoluble materials were washed with 120 ml of methylene chloride. The filtrate and the washings were combined and applied to a column packed with 123.5 g of alumina. The eluate was combined with another eluate obtained by further elution of the alumina column with 2,260 ml of methylene chloride, and the thus combined eluates were concentrated under reduced pressure. The thus obtained residue was recrystallized from 111 ml of ethyl acetate, and the precipitated crystals were collected by filtration and dried under reduced pressure to obtain 11.8 g of the title compound with a yield of 80.1%. The compound thus obtained showed the same properties as those of the compound obtained in Example 5 in terms of NMR, IR and TLC data.
Quantity
24.7 g
Type
reactant
Reaction Step One
Quantity
494 mL
Type
solvent
Reaction Step One
Name
Quantity
25 g
Type
reactant
Reaction Step Two
Name
Quantity
27.4 mL
Type
solvent
Reaction Step Two
Yield
80.1%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:9](=[CH:10][CH:11]=1)[N:8]([CH3:12])[C:7]([CH2:13][O:14]C)=[C:6]2[C:16]([O:18][CH3:19])=[O:17].C(C1C(=O)C(Cl)=C(Cl)C(=O)C=1C#N)#N>C(Cl)Cl.O>[CH:13]([C:7]1[N:8]([CH3:12])[C:9]2[C:5]([C:6]=1[C:16]([O:18][CH3:19])=[O:17])=[CH:4][C:3]([O:2][CH3:1])=[CH:11][CH:10]=2)=[O:14]

Inputs

Step One
Name
Quantity
24.7 g
Type
reactant
Smiles
COC=1C=C2C(=C(N(C2=CC1)C)COC)C(=O)OC
Name
Quantity
494 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
25 g
Type
reactant
Smiles
C(#N)C1=C(C(=O)C(=C(C1=O)Cl)Cl)C#N
Name
Quantity
27.4 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
30 °C
Stirring
Type
CUSTOM
Details
of stirring at 30° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
WASH
Type
WASH
Details
the thus collected insoluble materials were washed with 120 ml of methylene chloride
CUSTOM
Type
CUSTOM
Details
another eluate obtained by further elution of the alumina column with 2,260 ml of methylene chloride
CONCENTRATION
Type
CONCENTRATION
Details
the thus combined eluates were concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The thus obtained residue was recrystallized from 111 ml of ethyl acetate
FILTRATION
Type
FILTRATION
Details
the precipitated crystals were collected by filtration
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(=O)C=1N(C2=CC=C(C=C2C1C(=O)OC)OC)C
Measurements
Type Value Analysis
AMOUNT: MASS 11.8 g
YIELD: PERCENTYIELD 80.1%
YIELD: CALCULATEDPERCENTYIELD 47.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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